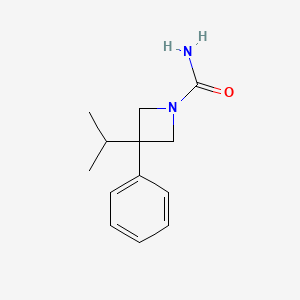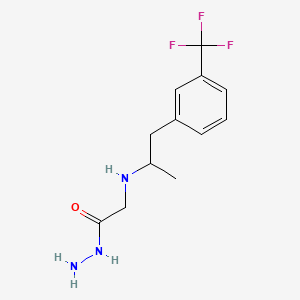
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide is a chemical compound with the molecular formula C12H16F3N3O and a molecular weight of 275.27 g/mol This compound is known for its unique structural features, which include a trifluoromethyl group and a hydrazide functional group
Métodos De Preparación
The synthesis of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the hydrazide derivative .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amine derivatives.
Substitution: The trifluoromethyl group in the compound can undergo nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the preparation of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound’s hydrazide group allows it to form stable complexes with metal ions, making it useful in biochemical assays and as a chelating agent.
Medicine: Research has explored its potential as a drug candidate due to its ability to interact with biological targets.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide involves its interaction with molecular targets through its functional groups. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparación Con Compuestos Similares
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide can be compared with other similar compounds, such as:
2-(alpha-Methylphenethylamino)acetic acid hydrazide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid: Lacks the hydrazide group, affecting its ability to form stable complexes with metal ions.
Trifluoromethylphenylhydrazine: Contains the trifluoromethyl group but lacks the acetic acid moiety, leading to different applications and reactivity.
The presence of both the trifluoromethyl and hydrazide groups in this compound makes it unique and versatile for various applications.
Propiedades
Número CAS |
73622-64-7 |
|---|---|
Fórmula molecular |
C12H16F3N3O |
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetohydrazide |
InChI |
InChI=1S/C12H16F3N3O/c1-8(17-7-11(19)18-16)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,17H,5,7,16H2,1H3,(H,18,19) |
Clave InChI |
PKLCKOXENANWFU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


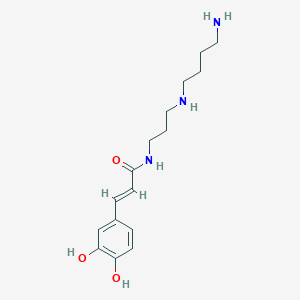

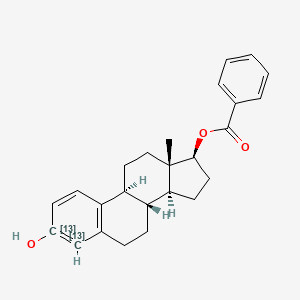
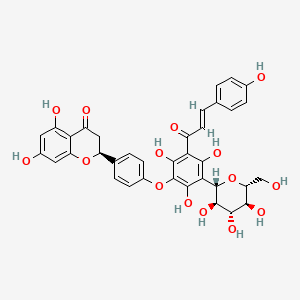
![(4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407883.png)
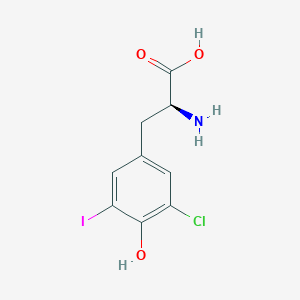

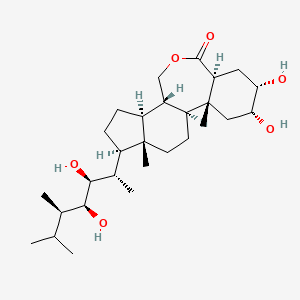
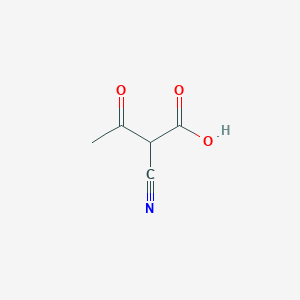
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)


![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
